Myrciaphenone A

描述

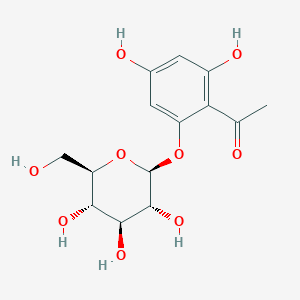

Myrciaphenone A is a natural product primarily found in certain Brazilian plants. It appears as a yellow crystalline solid and has the chemical formula C14H18O9 with a molar mass of 330.29 g/mol . This compound is known for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties . It functions as an inhibitor of isonicotinamide-N-nucleotide synthetase (NAT), making it a compound of interest in various pharmacological studies .

准备方法

Currently, there is no well-documented synthetic route for Myrciaphenone A. It is mainly obtained through extraction from plants . The extraction process typically involves isolating the compound from the plant material using solvents and purification techniques such as chromatography . Industrial production methods have not been established, and research is ongoing to develop efficient synthetic routes for this compound .

化学反应分析

Myrciaphenone A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemical Composition and Biological Activities

Myrciaphenone A is part of a larger family of compounds found in the Myrcia genus, which are characterized by their rich chemical composition, including monoterpenes and sesquiterpenes. Research indicates that these compounds exhibit a wide range of biological activities:

- Antimicrobial Properties : Studies have demonstrated that Myrcia essential oils, containing this compound, possess significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . This suggests potential applications in developing natural antimicrobial agents.

- Hypoglycemic Effects : Preliminary findings indicate that extracts from Myrcia species can help regulate blood sugar levels, pointing towards a potential role in diabetes management .

- Insecticidal Activity : The insecticidal properties of Myrcia essential oils suggest their viability as alternatives to synthetic pesticides, which could have significant implications for agricultural practices .

Pharmacological Applications

The pharmacological applications of this compound are particularly noteworthy:

- Antioxidant Activity : this compound exhibits antioxidant properties, which can help mitigate oxidative stress-related diseases. This has been supported by various studies that assess the radical scavenging ability of compounds derived from the Myrcia genus .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases .

- Potential in Cancer Therapy : There is emerging interest in the anticancer properties of phenolic compounds like this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Industrial Applications

Beyond pharmacological uses, this compound has potential applications in various industries:

- Cosmetics : Due to its antioxidant and antimicrobial properties, this compound could be incorporated into cosmetic formulations to enhance skin health and preserve product integrity.

- Food Preservation : The antimicrobial properties of this compound make it a candidate for natural food preservatives, potentially extending shelf life without synthetic additives .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

作用机制

Myrciaphenone A exerts its effects primarily by inhibiting isonicotinamide-N-nucleotide synthetase (NAT), an enzyme involved in various metabolic pathways . This inhibition disrupts the synthesis of essential nucleotides, leading to reduced cellular proliferation and increased apoptosis in cancer cells . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and inflammation .

相似化合物的比较

Myrciaphenone A is unique due to its specific inhibition of isonicotinamide-N-nucleotide synthetase and its combination of antioxidant, anti-inflammatory, and anti-tumor activities. Similar compounds include:

Myrciaphenone B: Another acetophenone glucoside with similar biological activities but different structural features.

Myrciacitrins: Flavanone glucosides isolated from Myrcia species, known for their aldose reductase and α-glucosidase inhibition.

Quercetin: A flavonol glucoside with potent antioxidant and anti-inflammatory properties.

These compounds share some biological activities with this compound but differ in their specific molecular targets and mechanisms of action .

生物活性

Myrciaphenone A, an acetophenone glucoside, is a compound isolated from various plant species, particularly those within the Myrtaceae family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activities of this compound, utilizing data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its glucoside structure, which contributes to its solubility and bioactivity. Its chemical formula is CHO, and it is often studied for its interaction with biological targets due to its unique functional groups.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

The compound's efficacy against these microorganisms suggests potential applications in developing natural antimicrobial agents.

Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced TNF-α levels by 40% at a concentration of 25 µg/mL, showcasing its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging methods.

These results indicate that this compound has a strong ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases.

Anticancer Activity

This compound has shown promising anticancer properties in various cancer cell lines.

- Case Study : In a study on MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µg/mL after 48 hours of exposure. Furthermore, flow cytometry analysis indicated an increase in apoptosis markers .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Scavenging Free Radicals : Its structure allows it to donate electrons to free radicals, thus neutralizing them.

- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells.

属性

IUPAC Name |

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-5(16)10-7(18)2-6(17)3-8(10)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKQVLKFPJGJEP-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948963 | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26089-54-3 | |

| Record name | Myrciaphenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026089543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。